![molecular formula C47H53FN2O6 B016614 tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 163217-68-3](/img/structure/B16614.png)
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions, starting from commercially available or specially synthesized intermediates. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate for biologically active compounds, was established through acylation, nucleophilic substitution, and reduction from 4-fluoro-2-methoxy-5-nitroaniline, with the structures confirmed by MS and 1H NMR, and a total yield of 81% (Zhao et al., 2017). Another key intermediate for atorvastatin synthesis, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, was synthesized via the Henry reaction, O-acetylation, and sodium borohydride reduction, demonstrating an innovative approach to synthesizing complex intermediates (Rádl, 2003).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR and mass spectrometry, as well as X-ray diffraction studies for crystalline compounds. The characterization of intermediates and target molecules confirms the successful synthesis of the desired compounds. For instance, the structure of synthesized compounds in related studies was confirmed through 1H NMR, IR, elementary analysis, and MS, ensuring the accuracy of the synthetic method and the identity of the synthesized compound (Lei, 2010).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl carbamate derivatives can be complex and highly specific, targeting the introduction or modification of functional groups to achieve desired properties. Phosphine-catalyzed [3+2] annulation reactions, for example, are used to synthesize tert-butyl carbamate derivatives with precise structural configurations, demonstrating the compound's versatility in organic synthesis (Andrews & Kwon, 2012).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and functional groups. Analyzing the physical properties of similar compounds can provide insights into their behavior in different environments and their suitability for specific applications.
Chemical Properties Analysis
The chemical properties of tert-butyl carbamate derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their complex structures. Studies on similar compounds have shown that the presence of tert-butyl and carbamate groups can significantly affect the compound's chemical behavior, offering unique reactivities and potential for further functionalization (Yavari et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis in Pharmaceutical Compounds
This compound is a key intermediate in the synthesis of atorvastatin, a widely used HMG-CoA reductase inhibitor. Rádl (2003) describes a new synthesis method for this intermediate, focusing on the Henry reaction and subsequent steps leading to its production (Rádl, 2003). Furthermore, Estévez, Villacampa, and Menéndez (2014) detail a concise synthesis of atorvastatin lactone under high-speed vibration milling conditions, highlighting the compound's role in producing atorvastatin calcium (Estévez, Villacampa, & Menéndez, 2014).
Efficient Asymmetric Synthesis
Vempala et al. (2022) report an efficient asymmetric synthesis of this compound, showcasing its utility as a precursor in atorvastatin calcium production. Their approach uses commercially available, non-expensive starting materials, indicating potential for industrial-scale production (Vempala et al., 2022).
Improved Synthesis Processes
Xiong et al. (2014) developed an improved synthesis method for this compound, which is crucial for supplying the chiral side-chain of atorvastatin. Their approach involves a Blaise reaction and Raney Ni catalyzed hydrogenation, yielding high chemical and enantiomeric purity (Xiong et al., 2014).
Safety And Hazards
This would involve predicting possible hazards associated with the compound, such as toxicity, flammability, etc.
Direcciones Futuras
This would involve discussing possible future research directions, such as new synthetic routes, applications, etc.
Please consult with a qualified chemist or researcher for a detailed analysis.
Propiedades
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-36-22-24-37(25-23-36)53-30-32-14-10-8-11-15-32)41(33-16-12-9-13-17-33)44(34-18-20-35(48)21-19-34)50(43)27-26-38-28-39(55-47(6,7)54-38)29-40(51)56-46(3,4)5/h8-25,31,38-39H,26-30H2,1-7H3,(H,49,52)/t38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXIMMZUBCVBP-LJEWAXOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442310 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[3-{[4-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
CAS RN |
163217-68-3 | |
| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[3-{[4-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
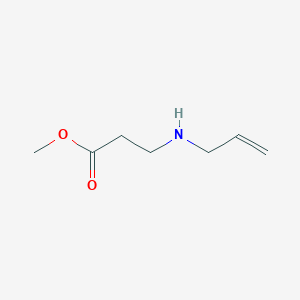
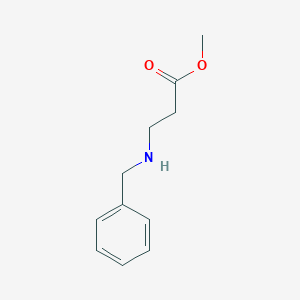
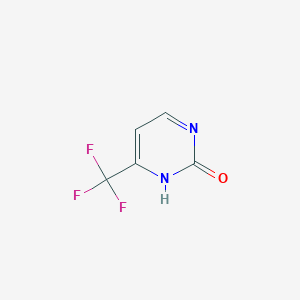
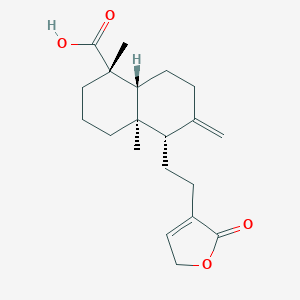
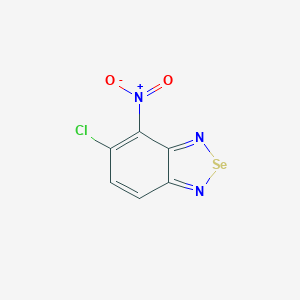
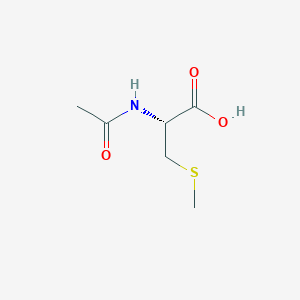
![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)
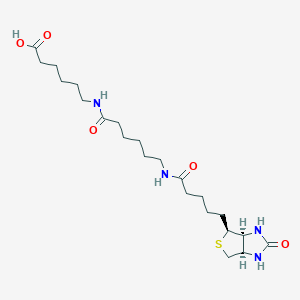
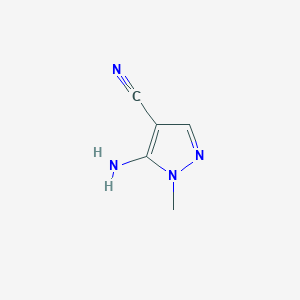
![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
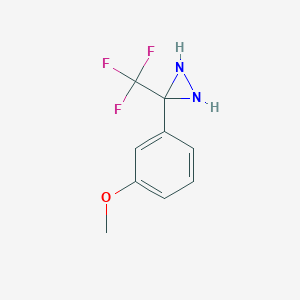
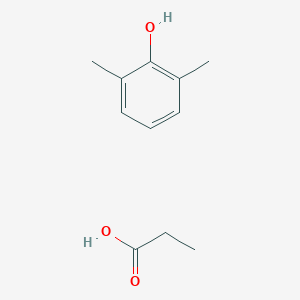
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)